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molecular formula C9H6O2 B102516 1H-Indene-1,2(3H)-dione CAS No. 16214-27-0

1H-Indene-1,2(3H)-dione

Cat. No. B102516
M. Wt: 146.14 g/mol
InChI Key: WFFZGYRTVIPBFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06462075B1

Procedure details

(8) (Chem. Pharm. Bull. 1974, 22(2), 448-451). Boron oxide (720 mg, 10.26 mmol) and benzaldehyde (800 mg, 7.53 mmol) were added to a stirred solution of the indandione (1.00 g, 6.84 mmol) and piperidine (3 drops) in 10.2 ml of benzene. The solution was refluxed with stirring for 30 minutes. After filtration of the solution, the filtrate was concentrated under reduced pressure. The resulting crystalline solid was recrystallized from ethanol to afford 1.00 g (62.4%) of yellowish-green platelets: mp 149.5-150.0° C. (lit. mp 150° C., Okukawa, et al., Chem. Pharm. Bull., 1974, 22(2), 448-451). 1H NMR (250 MHz) δ 8.47-8.45 (m, 2H), 8.06-7.99 (m, 2H), 7.90 (s, 1H), 7.84-7.79 (m, 2H), 7.58-7.50 (m, 3H); 13C NMR (62.7 MHz) 190.5, 189.2, 147.2, 142.7, 140.2, 135.6, 135.4, 134.3, 133.4, 133.2, 129.3, 129.0, 123.5, 123.5 ppm.
Quantity
720 mg
Type
reactant
Reaction Step One
Quantity
800 mg
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
10.2 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[B]=O.[CH:3](=[O:10])[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.[C:11]1(=[O:21])[C:19]2[C:14](=[CH:15][CH:16]=[CH:17][CH:18]=2)[CH2:13][C:12]1=O>N1CCCCC1.C1C=CC=CC=1>[CH:13](=[C:12]1[C:3](=[O:10])[C:4]2[C:9](=[CH:8][CH:7]=[CH:6][CH:5]=2)[C:11]1=[O:21])[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1 |^1:0|

Inputs

Step One
Name
Quantity
720 mg
Type
reactant
Smiles
[B]=O
Name
Quantity
800 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)=O
Name
Quantity
1 g
Type
reactant
Smiles
C1(C(CC2=CC=CC=C12)=O)=O
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
N1CCCCC1
Name
Quantity
10.2 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
with stirring for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution was refluxed
FILTRATION
Type
FILTRATION
Details
After filtration of the solution
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting crystalline solid was recrystallized from ethanol
CUSTOM
Type
CUSTOM
Details
to afford 1.00 g (62.4%) of yellowish-green platelets

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
C(C1=CC=CC=C1)=C1C(C2=CC=CC=C2C1=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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